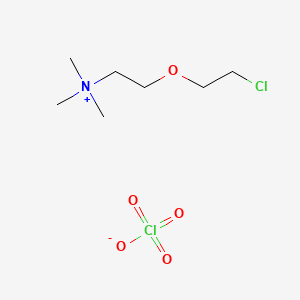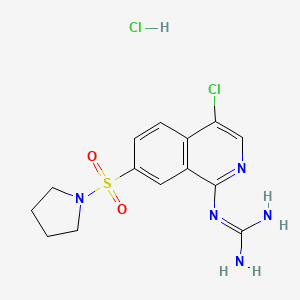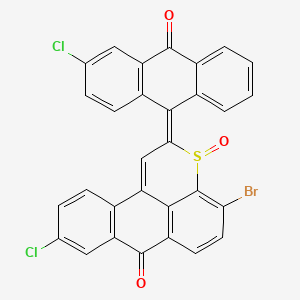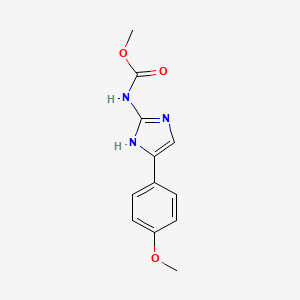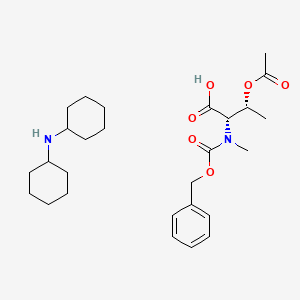
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. It is characterized by its specific molecular structure, which includes a benzyloxycarbonyl group, a methyl group, and an acetyl group attached to the L-threonine backbone, along with dicyclohexylamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE typically involves multiple steps, including the protection of functional groups, selective acylation, and coupling reactions. The process begins with the protection of the amino group of L-threonine using a benzyloxycarbonyl (Cbz) group. This is followed by the methylation of the alpha position and acetylation of the hydroxyl group. The final step involves coupling with dicyclohexylamine under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality of the final product .
化学反応の分析
Types of Reactions
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected or reduced forms of the compound .
科学的研究の応用
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protective group, while the methyl and acetyl groups influence the compound’s reactivity and interactions. The dicyclohexylamine component may play a role in stabilizing the compound and facilitating its incorporation into larger molecular structures .
類似化合物との比較
Similar Compounds
- N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE
- N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-L-PHENYLALANINE DICYCLOHEXYLAMINE
Uniqueness
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research .
特性
分子式 |
C27H42N2O6 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
(2S,3R)-3-acetyloxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H19NO6.C12H23N/c1-10(22-11(2)17)13(14(18)19)16(3)15(20)21-9-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,13H,9H2,1-3H3,(H,18,19);11-13H,1-10H2/t10-,13+;/m1./s1 |
InChIキー |
VTAXDKCVMRHJQP-HTKOBJQYSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



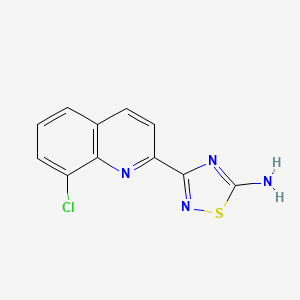
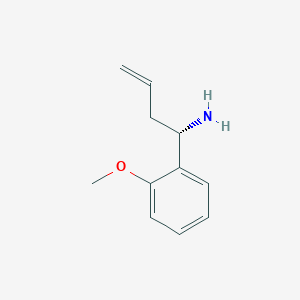
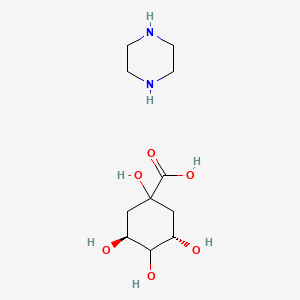
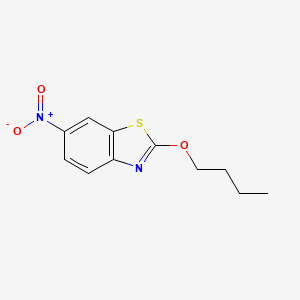
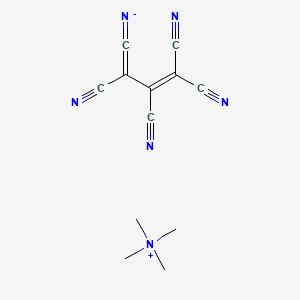
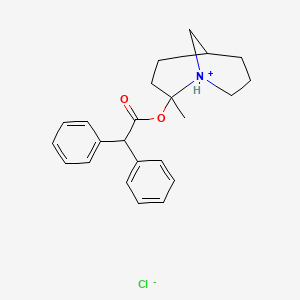
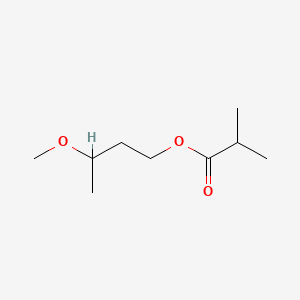
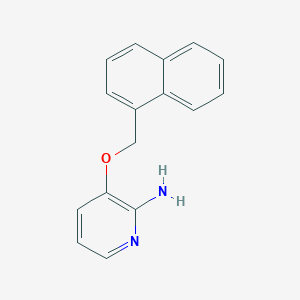
![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
